molecular formula C14H22N2 B8725035 4-(N-cyclohexyl-N-methylaminomethyl)aniline

4-(N-cyclohexyl-N-methylaminomethyl)aniline

Cat. No. B8725035
M. Wt: 218.34 g/mol
InChI Key: YPTNMNZRENMCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-cyclohexyl-N-methylaminomethyl)aniline is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclohexyl-N-methylaminomethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclohexyl-N-methylaminomethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(N-cyclohexyl-N-methylaminomethyl)aniline

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

4-[[cyclohexyl(methyl)amino]methyl]aniline

InChI

InChI=1S/C14H22N2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(15)10-8-12/h7-10,14H,2-6,11,15H2,1H3

InChI Key

YPTNMNZRENMCMM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)N)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-cyclohexyl-N-methyl-N-(4-nitrobenzyl)amine (12.4 g, 50.0 mmol) in methanol (250 ml) were added nickel bromide (1.09 g, 5.0 mmol) and then sodium boron hydride (7.57 g, 200 mmol) at 0° C., and the mixture was stirred at room temperature for 30 minutes. To the mixture were added nickel bromide (0.55 g, 2.5 mmol) and then sodium boron hydride (3.78 g, 100 mmol) at 0° C., and the mixture was stirred at room temperature for 30 minutes. To the reaction mixture was added water (100 ml), and the mixture was concentrated under reduced pressure. To the residue was added ethyl acetate, and insoluble material was filtered off with Celite. The filtrate was washed with ethyl acetate, and the ethyl acetate layer was dried with MgSO4 and concentrated under reduced pressure. The residue was washed with hexane to give 4-(N-cyclohexyl-N-methylaminomethyl)aniline (3.99 g, 37%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
catalyst
Reaction Step One
Quantity
7.57 g
Type
reactant
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0.55 g
Type
catalyst
Reaction Step Five

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